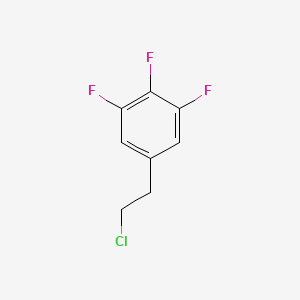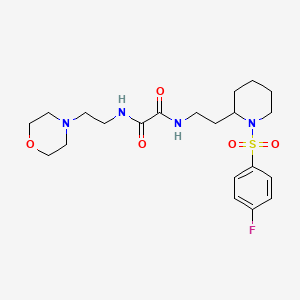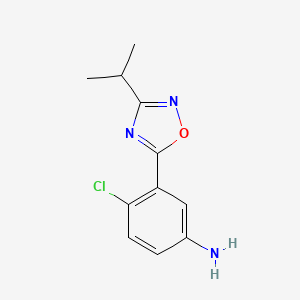![molecular formula C12H15BrN2O2S2 B2721535 2-[(4-Bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole CAS No. 868217-04-3](/img/structure/B2721535.png)
2-[(4-Bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole, also known as BMS-986205, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and is known to exhibit potent inhibitory activity against several kinases, including TYK2, JAK1, and JAK2.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Researchers have synthesized and characterized structures similar to "2-[(4-Bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole," focusing on their crystal structures, reactivity, and potential for forming complex compounds. For instance, Purdy et al. (2007) detailed the synthesis, crystal structure, and reactivity of alkali and silver salts of sulfonated imidazoles, highlighting the potential for creating 3-dimensional, hydrogen-bonded networks, which could be of interest in materials science and catalysis (Purdy et al., 2007).
Antimicrobial Applications
Several studies have focused on incorporating similar chemical structures into compounds with antimicrobial properties. For example, Belavagi et al. (2015) synthesized novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles, testing them for antibacterial and antifungal activities. These efforts indicate the potential of such compounds in developing new antimicrobial agents (Belavagi et al., 2015).
Antiprotozoal Activity
Research into the antiprotozoal activity of compounds bearing similarity to "this compound" has yielded promising results. Pérez‐Villanueva et al. (2013) synthesized a series of derivatives and tested them against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, revealing strong activity that surpassed that of metronidazole, a standard treatment (Pérez‐Villanueva et al., 2013).
Application in Surface Coating and Printing Ink
El‐Wahab et al. (2015) explored the incorporation of heterocyclic compounds containing similar structures into polyurethane varnish and printing ink, investigating their antimicrobial activity and impact on physical and mechanical properties. Their findings suggest the potential of these compounds to enhance the antimicrobial effectiveness of coatings and inks, with some improvements in physical and mechanical resistances (El‐Wahab et al., 2015).
Antihypertensive Activity
Sharma et al. (2010) focused on synthesizing derivatives with potential antihypertensive activity, indicating the broad pharmacological applications of compounds with structural similarities to "this compound." Such research underscores the importance of these compounds in medicinal chemistry and drug development (Sharma et al., 2010).
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2S2/c1-2-19(16,17)15-8-7-14-12(15)18-9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALHHTJFFNIRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721453.png)

![(4-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2721455.png)
![2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2721456.png)
![2-(1H-indol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2721457.png)
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole](/img/structure/B2721460.png)
![1-(4-Fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione](/img/structure/B2721462.png)

![Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2721465.png)


![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/no-structure.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2721473.png)
![8-(3-chloro-4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721474.png)